3-Methyl-2H-azaphosphirene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
607394-93-4 |
|---|---|
Molecular Formula |
C2H4NP |
Molecular Weight |
73.03 g/mol |
IUPAC Name |
3-methyl-2H-azaphosphirene |
InChI |
InChI=1S/C2H4NP/c1-2-3-4-2/h4H,1H3 |
InChI Key |
NPASHZLYGZJZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NP1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2h Azaphosphirene and Its Derived Complexes
Precursor-Based Synthetic Routes
Precursor-based syntheses are the cornerstone of 2H-azaphosphirene chemistry. These methods involve the construction of the heterocyclic ring from acyclic or larger cyclic precursors, often mediated by transition metal complexes.
Rearrangement Reactions of Metal Carbene Complexes
A prominent method for the synthesis of 2H-azaphosphirene complexes involves the reaction of aminocarbene complexes of transition metals, such as tungsten, with chlorophosphanes. This approach leads to a cascade of reactions culminating in the formation of the 2H-azaphosphirene ring.
The reaction of C-2,4,6-trialkylphenyl-substituted aminocarbene tungsten complexes with [bis(trimethylsilyl)methylene]chlorophosphane in the presence of triethylamine (B128534) has been shown to yield 2H-azaphosphirene complexes. The steric bulk of the aryl substituent on the carbene carbon plays a crucial role in the reaction outcome. For instance, with a mesityl-substituted aminocarbene complex, a dinuclear tungsten carbene complex was isolated as a key intermediate, providing insight into the reaction mechanism. researchgate.net These 2H-azaphosphirene complexes exhibit enhanced reactivity, for example, towards triethylammonium (B8662869) chloride, which leads to the formation of a [bis(trimethylsilyl)methyl]chlorophosphane complex. researchgate.net
A general representation of this synthetic approach is the reaction of a tungsten aminocarbene complex with a suitable chlorophosphane, which, through a series of rearrangement steps, leads to the formation of the desired 2H-azaphosphirene complex.
| Reactant 1 | Reactant 2 | Product | Metal | Reference |
| Aminocarbene Complex | Chlorophosphane | 2H-Azaphosphirene Complex | Tungsten | researchgate.net |
[2+1] Cycloaddition Reactions of Electrophilic Terminal Phosphanediyl Complexes with Carbonitriles
The [2+1] cycloaddition of a phosphinidene (B88843) (phosphanediyl) complex with a nitrile is a conceptually straightforward approach to the 2H-azaphosphirene ring. In the context of 3-Methyl-2H-azaphosphirene, this would involve the reaction of an electrophilic terminal phosphanediyl complex with acetonitrile (B52724).
Thermally generated transient phosphinidene complexes have been shown to react with various unsaturated substrates. rsc.orgnih.gov For instance, the reaction of a transient phosphinidene complex with an imine can lead to the formation of an azaphosphiridine complex. rsc.orgnih.gov While direct cycloaddition with acetonitrile to form this compound is a plausible route, the reactivity of the phosphinidene complex is a critical factor. Both transient electrophilic terminal phosphinidene complexes and nucleophilic Li/Cl phosphinidenoid complexes have been investigated in cycloaddition reactions. rsc.orgnih.gov
Utilization of M/X Phosphinidenoid Complexes as Synthons
M/X phosphinidenoid complexes, where M is a metal and X is a halogen, have emerged as versatile synthons in phosphorus chemistry. These nucleophilic species offer an alternative to the more reactive electrophilic phosphinidene complexes.
The reaction of Li/Cl phosphinidenoid complexes with various electrophiles provides a pathway to a range of phosphorus-containing heterocycles. For example, their reaction with N-methyl-thiophene-3-carbaldimine has been shown to selectively yield a bicyclic azaphospholene complex through a formal [4+1] cycloaddition, highlighting their potential in constructing phosphorus-nitrogen bonds. rsc.orgnih.gov While a direct application to the synthesis of this compound from acetonitrile has not been explicitly detailed, the principle of using these synthons to deliver the phosphorus atom to a suitable substrate holds promise.
Stereoselective and Regioselective Synthesis Strategies for 2H-Azaphosphirene Ring Construction
The development of stereoselective and regioselective methods for the synthesis of the 2H-azaphosphirene ring is crucial for accessing chiral derivatives and controlling the substitution pattern on the heterocyclic core.
Regioselectivity is a key consideration in the synthesis of substituted 2H-azaphosphirenes. For instance, in the synthesis of 2H-indazoles, a related nitrogen-containing heterocycle, regioselective methods have been developed using mild, one-pot condensation-Cadogan reductive cyclization protocols. nih.govorganic-chemistry.org Similar strategic control over the regiochemistry of the ring-forming reaction is desirable for the synthesis of specifically substituted 2H-azaphosphirenes.
While specific studies on the stereoselective synthesis of this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis could be applied to the precursor-based routes. The use of chiral auxiliaries on the metal carbene complex or the phosphane precursor could potentially induce stereoselectivity in the ring-forming step.
Development of Atom-Economic Synthetic Protocols
Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. The development of atom-economic synthetic routes to this compound is an important goal for sustainable chemical synthesis.
Many of the current precursor-based routes to 2H-azaphosphirene complexes involve stoichiometric reagents and can generate significant waste. Cycloaddition reactions are inherently more atom-economical than multi-step rearrangement reactions. Therefore, the direct [2+1] cycloaddition of a phosphinidene equivalent with acetonitrile would represent a highly atom-economic approach to this compound.
The broader field of heterocyclic synthesis has seen significant advances in the development of atom-economic methods. mdpi.comjocpr.comprimescholars.com These often involve catalytic processes that minimize the use of stoichiometric reagents and reduce waste generation. Applying these principles to the synthesis of phosphorus heterocycles, including this compound, remains an active area of research.
Elucidation of Reaction Pathways and Mechanistic Insights
Ring Expansion Reactions of 2H-Azaphosphirene Complexes
The inherent ring strain of 2H-azaphosphirene complexes drives their participation in a range of ring expansion reactions, providing a synthetic gateway to a diverse array of phosphorus heterocycles. These reactions proceed through various mechanisms, including cycloadditions and acid-induced rearrangements, allowing for the controlled incorporation of different atoms into the final ring structure. The regioselectivity of these ring expansions, dictating which bond of the azaphosphirene ring is cleaved, can be tuned by the choice of reactants and reaction conditions.
Formation of Five-Membered Phosphorus-Containing Heterocycles
The expansion of the three-membered 2H-azaphosphirene ring to five-membered heterocycles is a well-documented and synthetically valuable transformation. This process typically involves the reaction of the azaphosphirene complex with molecules containing double or triple bonds, leading to the formation of new carbon-phosphorus, nitrogen-carbon, or nitrogen-phosphorus bonds and the construction of a five-membered ring system.
The reaction of 2H-azaphosphirene complexes with nitriles provides a direct route to the synthesis of 2H-1,4,2-diazaphosphole derivatives. This transformation is typically induced by the presence of an acid, which protonates the azaphosphirene ring and facilitates its opening. For instance, the reaction of a 2H-azaphosphirene chromium or molybdenum complex with dimethyl cyanamide (B42294) in the presence of triflic acid (TfOH), followed by deprotonation with triethylamine (B128534) (NEt3), yields the corresponding 2H-1,4,2-diazaphosphole complex. Carrying out the deprotonation step at low temperatures allows for the selective formation and isolation of these complexes in excellent yields.
Experimental and computational studies have revealed that the P-metal bond in these 2H-1,4,2-diazaphosphole complexes is significantly weakened upon N-protonation of the heterocyclic ligand. This weakening can lead to decomplexation of the diazaphosphole from the metal center.
The synthesis of 2H-1,2-azaphosphole complexes can be achieved through the [3+2] cycloaddition of transient nitrilium phosphane-ylide complexes with various alkynes. These nitrilium phosphane-ylide intermediates can be generated from 2H-azaphosphirene complexes. The reaction proceeds via a P-C bond-selective ring enlargement of the azaphosphirene. For example, the reaction of a 2H-azaphosphirene complex with phenylacetylene (B144264) in the presence of an acid catalyst leads to the formation of a 2H-1,2-azaphosphole complex.
The table below summarizes representative examples of this reaction:
| 2H-Azaphosphirene Complex | Alkyne | Product |
| Tungsten Complex | Phenylacetylene | 2H-1,2-Azaphosphole Tungsten Complex |
Formation of Four-Membered Phosphorus-Containing Heterocycles (e.g., 2,3-Dihydro-1,3-azaphosphete)
The ring expansion of 2H-azaphosphirene complexes can also lead to the formation of four-membered phosphorus-containing heterocycles. One notable example is the synthesis of the first 2,3-dihydro-1,3-azaphosphete complex. This was achieved through the reaction of a 2H-azaphosphirene complex with triflic acid and cyclohexyl isocyanide, followed by treatment with triethylamine. dntb.gov.ua This reaction proceeds with high selectivity for the cleavage of the P-N bond within the azaphosphirene ring. dntb.gov.ua
In a different approach, the thermal reaction of a 2H-azaphosphirene complex in o-xylene (B151617) has been shown to yield a 2,3-dihydro-1,2,3-azadiphosphete complex, another type of four-membered phosphorus-containing heterocycle. rsc.org
Exploration of Acid-Induced Ring Enlargement Mechanisms
Acid plays a crucial role in promoting the ring enlargement of 2H-azaphosphirene complexes. The mechanism of these reactions is highly dependent on the nature of the reacting partner, leading to a surprising dichotomy in the bond cleavage of the azaphosphirene ring.
In the presence of an acid such as triflic acid (TfOH), the 2H-azaphosphirene ring is activated by protonation. The subsequent reaction pathway is determined by the nucleophilicity and electronic properties of the incoming reagent.
P-N Bond Cleavage: When a 2H-azaphosphirene complex reacts with an isocyanide, such as cyclohexyl isocyanide, in the presence of acid, the reaction proceeds via a selective cleavage of the P-N bond. This leads to the formation of a four-membered 2,3-dihydro-1,3-azaphosphete complex. dntb.gov.ua
P-C Bond Cleavage: In contrast, when the same 2H-azaphosphirene complex is treated with an alkyne, for instance, phenylacetylene, under acidic conditions, a selective cleavage of the P-C bond occurs. This results in the formation of a five-membered 2H-1,2-azaphosphole complex. dntb.gov.ua
Density Functional Theory (DFT) calculations have provided initial insights into this remarkable selectivity, suggesting that the electronic nature of the reactant directs the nucleophilic attack to either the phosphorus or the carbon atom of the protonated azaphosphirene ring, thereby dictating the pathway of ring expansion.
Investigation of Oxidative Activation for Ring Expansion
The activation of the 3-Methyl-2H-azaphosphirene ring system can lead to significant structural transformations, including ring expansion. While acid-induced ring expansions are well-documented, the investigation into oxidative activation presents a distinct pathway. This process involves the activation of the P-N bond within the strained three-membered ring. researchgate.net In related systems, activation of water and methanol (B129727) has been observed under conditions described as oxidative addition, a rare phenomenon for non-metal centers. researchgate.net This type of activation suggests that an oxidative process could potentially trigger a ring-expansion cascade in 2H-azaphosphirene complexes, although specific studies focusing solely on oxidative activation for this purpose remain a specialized area of investigation. The inherent strain and reactivity of the azaphosphirene ring make it susceptible to various modes of activation that can be harnessed for the synthesis of larger, more complex heterocyclic structures.
Cycloaddition Chemistry Involving 2H-Azaphosphirene-Derived Intermediates
The thermal decomposition of this compound complexes does not typically lead to the release of a free phosphinidene (B88843). Instead, it results in the cleavage of the ring to form a highly reactive, transient intermediate known as a nitrilium phosphane-ylide complex. rsc.orgkisti.re.krdocumentsdelivered.com This intermediate behaves as a 1,3-dipole and is the cornerstone of the rich cycloaddition chemistry associated with 2H-azaphosphirenes. By trapping this in situ-generated dipole with various π-electron systems, a diverse array of five-membered heterocycles can be synthesized. kisti.re.kr
[3+2] Cycloaddition with Alkynes: Regioselectivity and Electronic Effects
The [3+2] cycloaddition reaction between the transient nitrilium phosphane-ylide intermediate and various alkynes is a powerful method for constructing 2H-1,2-azaphosphole complexes. The regioselectivity of this reaction is not absolute and is governed by a subtle interplay of steric and electronic factors. nih.gov
Key factors influencing the outcome of the cycloaddition include:
The nature of the substituent on the ylide carbon: This has a profound effect on the electronic character of the dipole.
The electronic properties of the alkyne: Electron-withdrawing or electron-donating groups on the alkyne influence the orbital interactions and, consequently, the regiochemical outcome.
The metal coordinator: In complexed 2H-azaphosphirenes, the metal fragment (e.g., pentacarbonyltungsten) can influence the stability and reactivity of the intermediate.
For instance, the reaction between a thermally generated nitrilium phosphane-ylide complex and dimethyl acetylenedicarboxylate (B1228247) (DMAD), an electron-deficient alkyne, proceeds efficiently to yield the corresponding 2H-1,2-azaphosphole product. rsc.org The regioselectivity in these cycloadditions is a direct consequence of the electronic and steric demands of both the 1,3-dipole and the dipolarophile (the alkyne). nih.gov
| Reactant 1 (Dipole Source) | Reactant 2 (Alkyne) | Primary Product | Key Influencing Factors |
|---|---|---|---|
| 3-Phenyl-2H-azaphosphirene Complex | Dimethyl Acetylenedicarboxylate (DMAD) | 2H-1,2-azaphosphole Complex | Electronic effects of the phenyl group and the electron-withdrawing nature of DMAD. rsc.org |
| 3-(N-piperidino)-2H-azaphosphirene Complex | Generic Alkyne | Five-membered heterocycle | The N-piperidino group alters the polarity of the ylide, affecting regioselectivity. kisti.re.kr |
[3+2] Cycloaddition with Nitriles: Formation of Novel Heterocycles
When the nitrilium phosphane-ylide intermediate is trapped with nitriles, it leads to the formation of various nitrogen- and phosphorus-containing five-membered heterocycles. This reaction pathway provides access to novel heterocyclic systems such as 1,2,4-diazaphospholes. The choice of nitrile is crucial in determining the final product.
Theoretical studies on related [3+2] cycloadditions involving nitriles show that the reaction can proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing substituents on the nitrile can make the reaction more favorable both thermodynamically and kinetically, and may influence the degree of synchronicity in the bond-forming steps. nih.gov For example, the reaction of a 2H-azaphosphirene tungsten complex with N-piperidino nitrile generates a corresponding five-membered heterocyclic product. kisti.re.kr
| Intermediate Source | Nitrile Trapping Agent | Resulting Heterocycle Class | Reference Finding |
|---|---|---|---|
| This compound Complex | N-piperidino nitrile | Five-membered P,N-heterocycle | Formation of heterocycles via 1,3-dipolar cycloaddition. kisti.re.kr |
| 3-Phenyl-2H-azaphosphirene Complex | Dimethyl Cyanamide | Products derived from transylidation and cycloaddition. | The nitrile can act as both a reactant to form a new ylide and a trapping agent. rsc.org |
Tandem Reactions and Cascade Rearrangements
The chemistry of this compound is not limited to simple cycloadditions but can also initiate more complex reaction sequences. These tandem or cascade reactions involve a series of intramolecular and intermolecular events that lead to a significant increase in molecular complexity from simple starting materials. rsc.orgscispace.com
An example of such a process is an oxidative rearrangement, where an initial reaction event triggers a subsequent rearrangement to form a more stable product. scispace.com In the context of 2H-azaphosphirene chemistry, a cycloaddition can be followed by a rearrangement of the initially formed product. These one-pot procedures are highly efficient and can lead to the stereoselective synthesis of complex polycyclic systems. The high reactivity of the intermediates and the potential for subsequent transformations make this a fertile ground for the development of novel synthetic methodologies.
Chemistry of Reactive Intermediates in 2H-Azaphosphirene Transformations
Transient Nitrilium Phosphane-Ylide Complexes
The central reactive intermediate in the thermal chemistry of 2H-azaphosphirene complexes is the transient nitrilium phosphane-ylide complex . rsc.orgkisti.re.krrsc.org This species is generated by the thermal cleavage of the azaphosphirene ring. documentsdelivered.com It behaves as a 1,3-dipole and is the key building block for the cycloaddition reactions discussed previously.
A significant feature of this intermediate is that its electronic character and, therefore, its reactivity can be tuned by the substituent at the carbon atom of the C=N bond. This substituent dictates the regioselectivity of the subsequent cycloaddition reactions.
A fascinating aspect of this intermediate's chemistry is the phenomenon of transylidation . In one studied case, the thermal decomposition of a 3-phenyl-substituted 2H-azaphosphirene complex in the presence of dimethyl cyanamide did not lead to the direct trapping of the initially formed phenyl-substituted ylide. Instead, a "transylidation" reaction occurred, where the initial ylide reacted with dimethyl cyanamide to generate a new, dimethylamino-substituted nitrilium phosphane-ylide complex in situ. This new ylide then underwent a [3+2] cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD). rsc.org This represents the first example of a 1,3-dipolar cycloaddition involving a nitrilium phosphane-ylide complex generated through transylidation. rsc.org
| Ylide C-Substituent | Observed Reactivity / Phenomenon | Significance |
|---|---|---|
| Phenyl | Can undergo transylidation with dimethyl cyanamide. rsc.org | Demonstrates that the initially formed ylide can be transformed into a new reactive intermediate before cycloaddition. |
| N-piperidino | Participates in stereoselective 1,3-additions. rsc.org | The substituent directs the stereochemical outcome of the addition reactions. |
Other Transformation Pathways
A key transformation pathway for 2H-azaphosphirene complexes involves thermal ring-opening. This process is a facile route to generate phosphinidene complexes. The thermal cleavage of the 2H-azaphosphirene ring is more readily achieved compared to the saturated phosphirane rings, which require significantly higher temperatures ( >130°C). thieme-connect.de For 2H-azaphosphirene complexes, this ring-opening can occur at considerably milder temperatures, typically in the range of 45–75°C. thieme-connect.de
The mechanism proceeds through the formation of an intermediate nitrilium-phosphine ylide, which subsequently fragments to release the terminal phosphinidene complex. thieme-connect.de This thermal decomposition pathway highlights the enhanced stability of the phosphirene (B14757303) system over phosphiranes, while still providing a controlled method for generating the desired reactive intermediates. thieme-connect.de
| Precursor Class | Conditions | Intermediate | Product | Ref. |
| 2H-Azaphosphirene Complexes | 45–75°C | Nitrilium-phosphine ylide | Terminal Phosphinidene Complex | thieme-connect.de |
| Aminophosphiranes | >50°C | - | Terminal Phosphinidene Complex | thieme-connect.de |
| Phosphirenes | >130°C | - | Terminal Phosphinidene Complex | thieme-connect.de |
The reactivity of the this compound ring is characterized by the potential for selective activation of its constituent bonds, namely the P-N and P-C bonds. The inherent strain of the three-membered ring makes these bonds susceptible to cleavage under various conditions, leading to diverse reaction outcomes such as ring expansion and decomplexation.
Acid-induced ring expansion reactions of 2H-azaphosphirene complexes have been reported. For example, treatment with hydrocyanic acid (HCN) can lead to the formation of 2H-1,4,2-diazaphosphole complexes. researchgate.net This transformation necessarily involves the cleavage of the endocyclic P-C bond of the azaphosphirene ring. Similarly, reactions with dimethyl cyanamide in the presence of triflic acid result in ring expansion to a 2H-1,4,2-diazaphosphole complex, a process that also entails activation and cleavage of the ring's P-C bond. researchgate.net Computational studies have indicated that the P-N bond in related adducts can be influenced by the coordination environment, suggesting its potential for selective activation. nih.gov
The generation of terminal phosphinidene complexes from this compound via thermal or photochemical methods opens up pathways for subsequent group transfer reactions. thieme-connect.de Electrophilic phosphinidene complexes are particularly effective as platforms for transferring the phosphinidene moiety (PR group) to various unsaturated organic substrates, enabling the synthesis of other phosphorus-containing heterocycles. nih.gov
Coordination Chemistry of 3 Methyl 2h Azaphosphirene Complexes
Synthesis and Structural Aspects of Transition Metal Complexes (e.g., Chromium, Molybdenum, Tungsten)
The synthesis of transition metal complexes of 2H-azaphosphirenes typically involves the reaction of a suitable metal precursor with the pre-formed or in situ generated azaphosphirene ligand. While specific synthetic details for 3-Methyl-2H-azaphosphirene complexes are not extensively documented in the reviewed literature, the general methodologies applied to analogous 3-substituted 2H-azaphosphirene complexes provide a foundational understanding.
For instance, the synthesis of 3-phenyl-substituted 2H-azaphosphirene pentacarbonylchromium (B1193955) and -molybdenum complexes has been reported. researchgate.net These syntheses often start from aminocarbene tungsten complexes which, through a series of reactions, lead to the formation of the 2H-azaphosphirene ring coordinated to the metal center. researchgate.net The reaction course is highly dependent on the steric demands of the substituents on the carbene. researchgate.net
Structural characterization of these complexes is crucial for understanding the bonding and geometry. X-ray crystallography has been a key technique in elucidating the structures of various 2H-azaphosphirene complexes. For example, the structures of 3-phenyl-substituted 2H-azaphosphirene complexes of chromium, molybdenum, and tungsten have been determined, providing valuable data on bond lengths and angles within the coordinated heterocyclic ring and the metal's coordination sphere. researchgate.net
A comparison of spectroscopic data, including 13C, 15N, and 31P NMR, as well as UV/vis spectroscopy, across a series of these complexes reveals the influence of both the metal and the substituents on the electronic environment of the azaphosphirene ring. researchgate.net
Table 1: Representative Spectroscopic Data for 3-Phenyl-2H-azaphosphirene Transition Metal Complexes
| Metal | 31P NMR Chemical Shift (ppm) | Reference |
| Cr | Not specified in abstract | researchgate.net |
| Mo | Not specified in abstract | researchgate.net |
| W | Not specified in abstract | researchgate.net |
Influence of Metal Coordination on the Reactivity and Stability of the Azaphosphirene Ligand
Coordination to a transition metal significantly alters the reactivity and stability of the 2H-azaphosphirene ring. The inherent ring strain of the three-membered heterocycle makes it susceptible to various transformations, which can be modulated by the electronic and steric properties of the metal fragment.
One of the prominent reactions of coordinated 2H-azaphosphirenes is ring expansion. For example, chromium and molybdenum complexes of 2H-azaphosphirenes undergo ring expansion reactions with dimethyl cyanamide (B42294) in the presence of triflic acid and triethylamine (B128534) to yield 2H-1,4,2-diazaphosphole complexes. researchgate.net Similarly, acid-induced ring expansion with HCN has been observed to produce 2H-1,4,2-diazaphosphole complexes. researchgate.net
The metal's role in these transformations is multifaceted. It can act as a template, bringing the reactants into proximity, and it can stabilize intermediates or transition states. For instance, in some ring expansion reactions, a haptotropic shift of the metal fragment from the phosphorus to a nitrogen atom of the newly formed ring has been proposed based on DFT calculations. researchgate.net
Furthermore, thermal decomposition of a 2H-azaphosphirene tungsten complex in the presence of phosphalkynes has been shown to yield 1H-diphosphirene and 1,2-dihydro-1,2,3-triphosphete complexes, indicating that the coordinated azaphosphirene can serve as a source of a phosphinidene (B88843) complex. rsc.org
The stability of the metal-ligand bond itself can be influenced by subsequent reactions of the ligand. Experimental and computational results have shown that N-protonation of a 2H-1,4,2-diazaphosphole ligand, formed from a coordinated 2H-azaphosphirene, significantly weakens the P-Cr and P-Mo bonds, leading to potential decomplexation. researchgate.net
Ligand Exchange and Derivatization within the Coordination Sphere
The coordination sphere of a this compound metal complex is not static and can undergo various reactions, including the exchange of other ligands and the derivatization of the azaphosphirene itself.
Ligand exchange reactions in transition metal complexes are fundamental processes. crunchchemistry.co.uk In the context of the pentacarbonylmetal complexes of 2H-azaphosphirenes, the carbonyl ligands can potentially be substituted by other ligands, although specific examples for this compound complexes are not detailed in the provided search results. The principles of ligand exchange in octahedral chromium(III) complexes, for example, are well-established, where water ligands can be replaced by anions like chloride or sulfate, or by neutral ligands like ammonia. libretexts.org
More directly related to the azaphosphirene ligand, derivatization reactions can occur. The aforementioned ring-expansion reactions are a form of derivatization of the coordinated heterocycle. These reactions transform the initial 2H-azaphosphirene into a larger, more complex heterocyclic ligand while it remains attached to the metal center. researchgate.net
The concept of "click reactions" has also been applied to coordinated 2H-azaphosphirene complexes, demonstrating a pathway for further functionalization. For instance, a 3-ferrocenyl-2H-azaphosphirene complex has been shown to undergo acid/base-promoted ring expansion protocols with various reagents to create new heterocyclic systems.
Electronic Interactions between the Metal Center and the Azaphosphirene Ring
The bonding between a transition metal and a this compound ligand is a key aspect of its coordination chemistry. The azaphosphirene ring can be considered a phosphorus-based ligand that donates electron density from the phosphorus lone pair to an empty orbital on the metal center, forming a sigma (σ) bond.
In addition to the σ-donation, there is the potential for π-backbonding from filled d-orbitals of the metal into empty σ* orbitals of the P-N or P-C bonds of the strained azaphosphirene ring. This back-donation would strengthen the metal-phosphorus bond and could influence the reactivity of the ring by populating antibonding orbitals.
The electronic properties of the metal center, such as its electron richness, and the nature of the other ligands in the coordination sphere will significantly impact the extent of both σ-donation and π-backbonding. For instance, the robust nature of group VI metal pentacarbonyl fragments allows them to serve as electronic reporters for the donor ability of the ancillary ligand, in this case, the azaphosphirene. researchgate.net
Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of such complexes. DFT calculations have been employed to investigate the mechanism of ring-expansion reactions of coordinated azaphosphirenes, including the energetics of haptotropic shifts of the metal fragment. researchgate.net Such studies can also provide insights into the nature of the metal-ligand bond, including orbital contributions and charge distribution. While specific DFT studies on this compound complexes were not found, studies on related systems provide a framework for understanding these electronic interactions. researchgate.netmdpi.com
Theoretical and Computational Investigations of 3 Methyl 2h Azaphosphirene
Quantum Chemical Studies on Electronic Structure and Bonding Motif
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding in 3-Methyl-2H-azaphosphirene. The molecule features a three-membered ring composed of phosphorus, nitrogen, and carbon atoms, creating a unique bonding environment characterized by significant ring strain.
The bonding motif involves a phosphorus-nitrogen (P-N) single bond, a phosphorus-carbon (P-C) single bond, and a carbon-nitrogen (C=N) double bond. The presence of heteroatoms with different electronegativities (N > C > P) results in polarized covalent bonds and an uneven distribution of electron density within the ring. The methyl group, attached to the sp²-hybridized carbon, acts as a weak electron-donating group, subtly influencing the electronic properties of the C=N bond.
Advanced computational techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are employed to quantify the nature of these bonds. AIM analysis can identify bond critical points and characterize the electron density at these points, offering insights into the degree of covalent and ionic character. NBO analysis helps in understanding orbital interactions, hybridization, and charge distribution among the atoms, revealing the delocalization of electron density and the nature of the lone pairs on the phosphorus and nitrogen atoms.
Computational Elucidation of Reaction Mechanisms and Transition States (e.g., DFT, CCSD(T) calculations)
Computational chemistry is a powerful tool for exploring the reaction mechanisms of unstable molecules like this compound. Density Functional Theory (DFT) is widely used for its balance of computational cost and accuracy in mapping potential energy surfaces. For higher accuracy, especially in determining the energies of transition states, coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often employed as a benchmark.
Studies on analogous 2H-azirines have shown that photochemical reactions can proceed via two primary pathways: cleavage of the C-C single bond or cleavage of the C-N single bond. scispace.com For this compound, theoretical studies would similarly investigate the cleavage of the endocyclic P-C or P-N bonds, which are typically the weakest links due to ring strain.
Computational elucidation involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Analysis: This confirms the nature of the stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency) and provides zero-point vibrational energies (ZPVE).
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the connected reactant and product, confirming the proposed mechanism.
These calculations can predict activation barriers and reaction enthalpies, providing a quantitative understanding of the molecule's kinetic and thermodynamic stability and its reactivity towards various reagents, such as in ring-opening, cycloaddition, or insertion reactions. nih.govrsc.org
Analysis of Ring Strain Energy and Endocyclic Bond Strength
Three-membered rings are inherently strained due to the deviation of their bond angles from ideal values. This ring strain energy (RSE) is a critical factor governing the molecule's stability and reactivity. nih.gov The RSE of this compound is expected to be significant, making it prone to ring-opening reactions.
RSE is typically calculated computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. For this compound, a suitable homodesmotic reaction would involve breaking the ring into acyclic fragments with similar bonding environments.
| Compound | Class | Calculated RSE (kcal/mol) |
|---|---|---|
| 2H-Azirine | Nitrogen Heterocycle | 40.4 |
| 2H-Phosphirene | Phosphorus Heterocycle | 20.3 |
| Cyclopropene (B1174273) | Carbocycle | 54.1 |
Note: Data for 2H-Azirine and 2H-Phosphirene are from calculations on the parent compounds. nih.govacs.org The value for cyclopropene is provided for comparison. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The energies and spatial distributions of these orbitals in this compound dictate its behavior as an electrophile or a nucleophile.
HOMO: The HOMO is expected to have significant contributions from the lone pair orbitals of the phosphorus and nitrogen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Reactions with electrophiles will likely occur at the sites where the HOMO is largest.
LUMO: The LUMO is anticipated to be a combination of the π* orbital of the C=N double bond and the σ* antibonding orbitals of the strained P-N and P-C ring bonds. Its energy relates to the molecule's ability to accept electrons (electrophilicity). Nucleophilic attack is predicted to occur at atoms with large coefficients in the LUMO, likely leading to ring opening.
The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov The presence of heteroatoms and ring strain in this compound is expected to result in a relatively small HOMO-LUMO gap, consistent with a highly reactive molecule.
| Orbital | Expected Localization | Predicted Reactivity |
|---|---|---|
| HOMO | Lone pairs of Phosphorus and Nitrogen atoms | Nucleophilic character; site of reaction with electrophiles |
| LUMO | π* (C=N) and σ* (P-N, P-C) orbitals | Electrophilic character; site of nucleophilic attack leading to ring cleavage |
| HOMO-LUMO Gap | Relatively small | High kinetic reactivity |
Conformational Analysis and Investigation of Isomerism
Even for a small molecule like this compound, conformational analysis is important for understanding its potential energy landscape. The primary source of conformational isomerism would be the rotation of the methyl group relative to the plane of the azaphosphirene ring. Computational methods can be used to calculate the rotational barrier and identify the most stable (lowest energy) conformation.
Studies on the closely related methyl 3-methyl-2H-azirine-2-carboxylate have shown the existence of distinct low-energy conformers in a matrix, differing by the orientation of substituents relative to the ring. scispace.com A similar situation can be expected for this compound, where different staggered and eclipsed conformations of the methyl group would have slightly different energies.
Other forms of isomerism can also be investigated computationally:
E/Z Isomerism: While not applicable to the parent molecule, if a substituent were attached to the nitrogen atom, E/Z isomers concerning the substituent's position relative to the phosphorus atom would be possible.
Haptomeric Isomers: In coordination chemistry, 2H-azaphosphirene can act as a ligand to a metal center. Computational studies can explore different coordination modes (haptomerism), for example, η¹-coordination through the phosphorus atom versus η²-coordination through the C=N π-bond.
Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic properties, which can aid in the identification and characterization of novel or unstable compounds.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is a standard application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). nih.gov Accurate predictions can help confirm molecular structure. nih.gov
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is essential for predicting infrared (IR) and Raman spectra. These calculations also serve to confirm that an optimized geometry corresponds to a true energy minimum. researchgate.net Because the harmonic approximation tends to overestimate frequencies, calculated values are often scaled by empirical factors to achieve better agreement with experimental data. nih.gov These predicted spectra provide a theoretical fingerprint that can be compared with experimental results.
| Spectroscopic Parameter | Primary Computational Method | Typical Level of Theory | Key Information Obtained |
|---|---|---|---|
| NMR Chemical Shifts (¹H, ¹³C, ³¹P) | Gauge-Including Atomic Orbital (GIAO) | DFT (e.g., B3LYP/6-311+G(d,p)) | Predicted chemical shifts for structural elucidation |
| Vibrational Frequencies (IR/Raman) | Harmonic Frequency Calculation | DFT (e.g., B3LYP/6-31G(d)) | Predicted positions and intensities of vibrational bands |
| Spin-Spin Coupling Constants | DFT-based calculations | DFT with specialized basis sets | J-coupling values for detailed structural analysis |
Advanced Spectroscopic Characterization Methodologies in Azaphosphirene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a phenomenon based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. This absorption is dependent on the chemical environment of the nuclei, making it an invaluable technique for determining the structure of molecules.
Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Methyl-2H-azaphosphirene, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons and the proton attached to the ring carbon.
The chemical shift of the proton on the three-membered ring is anticipated to be in a region characteristic of strained ring systems, likely deshielded due to the electronegativity of the adjacent nitrogen atom. The methyl protons are expected to appear as a singlet, with a chemical shift influenced by the electronic nature of the azaphosphirene ring.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Ring CH | 2.5 - 3.5 | Doublet | ²J(P,H) ≈ 15-25 |
| Methyl (CH₃) | 1.5 - 2.5 | Singlet | - |
Note: The expected values are based on data from analogous aziridine (B145994) and phosphirane ring systems. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. In this compound, two distinct carbon signals are expected: one for the methyl carbon and one for the ring carbon.
The chemical shifts of these carbons will be influenced by factors such as hybridization, ring strain, and the electronegativity of the neighboring nitrogen and phosphorus atoms. The ring carbon is expected to be significantly deshielded due to its presence in a strained, unsaturated ring and its proximity to nitrogen. The methyl carbon will likely appear in the typical aliphatic region.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Ring C | 40 - 60 |
| Methyl C | 15 - 25 |
Note: These are predicted chemical shift ranges based on known values for similar heterocyclic structures.
Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and crucial technique for the characterization of organophosphorus compounds. With a natural abundance of 100% and a spin of ½, ³¹P NMR provides a wide range of chemical shifts that are highly indicative of the coordination number, oxidation state, and electronic environment of the phosphorus atom.
For this compound, the ³¹P NMR spectrum is expected to show a single resonance. The chemical shift of this signal will be in a region characteristic of three-membered phosphorus heterocycles, which is typically at a much higher field (more shielded) compared to more common acyclic phosphines or phosphine (B1218219) oxides. This upfield shift is a direct consequence of the strained ring structure.
Expected ³¹P NMR Chemical Shift for this compound:
| Phosphorus Environment | Expected Chemical Shift (ppm) |
| Azaphosphirene Ring P | -150 to -250 |
Note: The predicted chemical shift is relative to 85% H₃PO₄ and is based on data from related phosphirane and azaphosphiridine compounds.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%), can provide valuable information about the electronic environment of nitrogen atoms. For this compound, ¹⁵N NMR would be instrumental in confirming the nature of the nitrogen atom within the strained heterocyclic ring.
The chemical shift of the nitrogen in the azaphosphirene ring is expected to be influenced by the ring strain and the nature of the adjacent atoms. Due to the low sensitivity, ¹⁵N NMR experiments often require isotopic enrichment or the use of indirect detection methods like HMBC.
Expected ¹⁵N NMR Chemical Shift for this compound:
| Nitrogen Environment | Expected Chemical Shift (ppm) |
| Azaphosphirene Ring N | -50 to +50 |
Note: The predicted chemical shift is relative to liquid ammonia. The wide range reflects the sensitivity of ¹⁵N chemical shifts to subtle structural and electronic variations.
To unambiguously assign all signals and to fully characterize the structure of this compound, a variety of advanced NMR techniques would be employed.
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between coupled protons. In this case, it would confirm the coupling between the ring proton and any other adjacent protons, if present.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached heteronuclei (like ¹³C or ¹⁵N). It would be used to definitively assign the ring carbon and methyl carbon signals based on their attached protons.
Variable Temperature (VT) NMR : VT NMR studies can provide information on dynamic processes such as ring-flipping or conformational changes. For a strained system like this compound, VT NMR could be used to study its thermal stability and to investigate any temperature-dependent structural dynamics.
Heteronuclear coupling constants provide valuable information about the bonding and geometry of a molecule.
¹J(P,H) Coupling : The one-bond coupling constant between phosphorus and a directly attached proton is highly dependent on the hybridization and geometry of the phosphorus atom. While there is no direct P-H bond in this compound, if a proton were directly attached to the phosphorus, a large ¹J(P,H) coupling (typically 150-700 Hz) would be expected. The two-bond coupling between the ring proton and the phosphorus atom, ²J(P,H), is also diagnostic and is expected to be in the range of 15-25 Hz.
¹J(W,P) Coupling : In the context of coordination chemistry, if this compound were to act as a ligand to a metal such as tungsten (W), the one-bond coupling constant between the tungsten-183 (B82725) isotope (natural abundance 14.3%) and the phosphorus-31 nucleus, ¹J(W,P), would be a key parameter. The magnitude of this coupling constant is indicative of the strength and nature of the metal-phosphorus bond.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. msu.edulibretexts.org For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds present. The energy from infrared radiation induces vibrational excitations in covalent bonds, such as stretching and bending. libretexts.orglibretexts.org
Key vibrational modes anticipated for this compound would include:
C-H Stretching and Bending: The methyl (CH₃) group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically found in the 2800–3000 cm⁻¹ region. nih.gov Bending vibrations for the methyl group would appear at lower frequencies.
C=N Stretching: The carbon-nitrogen double bond within the azaphosphirene ring is a key functional group. Its stretching vibration would likely appear in the 1600–1690 cm⁻¹ range, although ring strain could shift this value.
P-N and P-C Bonds: The vibrations associated with the phosphorus-nitrogen and phosphorus-carbon single bonds within the three-membered ring would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹). These are often complex and can be coupled with other vibrations.
The precise frequencies of these vibrations are determined by the bond strengths and the mass of the connected atoms. msu.edu By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups and gain insight into the molecular structure.
Hypothetical IR Data for this compound This table is illustrative of expected regions for key vibrational modes and is not based on experimental data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric Stretch | C-H (in CH₃) | 2800 - 3000 |
| Stretch | C=N | 1600 - 1690 |
| Asymmetric & Symmetric Bend | C-H (in CH₃) | ~1450 and ~1375 |
| Stretch | P-N | Fingerprint Region (< 1000) |
| Stretch | P-C | Fingerprint Region (< 1000) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs this high-energy radiation, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org
For this compound, the primary electronic transitions of interest would likely be:
π → π* Transitions: Associated with the C=N double bond. These transitions involve promoting an electron from a π bonding orbital to a π* antibonding orbital and are typically strong. uzh.ch
n → π* Transitions: Involving the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to the π* antibonding orbital of the C=N bond. uzh.chyoutube.com These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions. uzh.ch
The presence of the phosphorus atom and the strained ring system could influence the energy of these transitions. The solvent used for the analysis can also affect the absorption spectrum; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) with increasing solvent polarity. shu.ac.uk The absorption maxima (λmax) would indicate the extent of conjugation and the energy gap between the electronic orbitals. libretexts.org
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structures
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique would provide definitive information about the molecular structure of this compound, assuming a suitable single crystal could be grown. rsc.org
The analysis would yield crucial data, including:
Bond Lengths and Angles: Precise measurements of the C-C, C=N, P-N, and P-C bond lengths and the internal angles of the azaphosphirene ring. This data would offer direct insight into the effects of ring strain.
Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular distances and potential non-covalent interactions. mdpi.com
For example, a study on a related 3-methyl-2H-chromen-2-one compound used X-ray diffraction to confirm its molecular conformation, bond lengths, and the dihedral angle between its rings. researchgate.net Similarly, for this compound, this technique would provide an unambiguous structural confirmation. nih.govresearchgate.net
Illustrative Crystallographic Data Table This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.
| Parameter | Description | Example Value |
| Chemical Formula | Molecular formula of the compound | C₂H₄NP |
| Crystal System | The crystal system (e.g., Monoclinic) | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 6.5, b = 17.5, c = 7.0 |
| β (°) | Unit cell angle | 100.0° |
| Z | Number of molecules per unit cell | 4 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org
In a typical mass spectrometry experiment for this compound:
Molecular Ion Peak (M⁺): The peak with the highest m/z value would correspond to the intact molecule that has been ionized but not fragmented. This peak directly provides the molecular weight of the compound.
Fragmentation Pattern: The energetically unstable molecular ion often breaks apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, likely fragmentation pathways could involve the loss of the methyl group or the cleavage of the strained ring. The stability of the resulting fragment ions (carbocations, acylium ions, etc.) often dictates the most abundant peaks in the spectrum. libretexts.orgchemguide.co.uk
For instance, the loss of a methyl group (CH₃, mass 15) would result in a peak at M-15. youtube.com Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of atoms.
Emerging Research Directions and Future Perspectives
Exploration of 3-Methyl-2H-azaphosphirene as a Building Block for Complex Architectures
The inherent ring strain of the 2H-azaphosphirene core in this compound makes it a promising candidate as a reactive intermediate for the synthesis of more complex heterocyclic systems. Research on related 2H-azaphosphirene complexes has demonstrated their propensity to undergo ring-expansion and cycloaddition reactions. researchgate.net These reactions open pathways to larger, more elaborate molecular architectures that are often challenging to synthesize through conventional methods.
The thermal reaction of a 2H-azaphosphirene complex, for instance, has been shown to yield a 2,3-dihydro-1,2,3-azadiphosphete complex, showcasing the ring's ability to rearrange and incorporate new atoms. rsc.org Similarly, acid-induced ring expansion of 2H-azaphosphirene complexes with hydrogen cyanide can lead to the formation of 2H-1,4,2-diazaphosphole complexes. researchgate.net The methyl substituent in this compound is expected to influence the regioselectivity and stereoselectivity of these transformations, offering a handle to control the outcome of these synthetic routes.
Future research will likely focus on harnessing this reactivity to construct a diverse library of novel phosphorus- and nitrogen-containing heterocycles. The strategic placement of the methyl group could direct the ring-opening or expansion in a predictable manner, making this compound a valuable synthon for targeted organic synthesis.
Table 1: Potential Ring Transformation Reactions of this compound
| Reaction Type | Reactant | Potential Product Class |
| Thermal Rearrangement | Heat | Azadiphosphete derivatives |
| Acid-Induced Ring Expansion | Protic Acids (e.g., HCN) | Diazaphosphole derivatives |
| Cycloaddition | Dienes, Alkynes | Polycyclic P/N heterocycles |
| Insertion Reactions | Carbenes, Nitrenes | Expanded heterocyclic systems |
Potential as Ligands in Transition Metal Catalysis
The phosphorus atom in this compound, with its lone pair of electrons, presents a potential coordination site for transition metals. The chemistry of phosphine (B1218219) ligands is a cornerstone of homogeneous catalysis, and the unique steric and electronic properties of a strained P-N heterocycle could lead to novel catalytic activities. The coordination of 2H-azaphosphirene derivatives to transition metals like chromium, molybdenum, and tungsten has been reported, forming stable complexes. researchgate.net
The electronic environment of the phosphorus atom in this compound is influenced by the nitrogen atom and the methyl group, which could modulate the ligand's donor-acceptor properties. These properties are critical in tuning the reactivity of a metal center in a catalytic cycle. Future investigations may explore the synthesis of various transition metal complexes of this compound and evaluate their efficacy in catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation. The strained ring system might also open up possibilities for catalytic reactions involving ring-opening or rearrangement of the ligand itself, leading to in-situ generation of catalytically active species.
Development of Novel Functional Organophosphorus Materials
Organophosphorus compounds are integral to the development of functional materials, including polymers, flame retardants, and electronic materials. The incorporation of the this compound moiety into larger molecular or polymeric structures could impart unique properties. The reactivity of the P-N ring system could be exploited for polymerization reactions, potentially leading to new classes of phosphazene-like polymers with tailored characteristics. dtic.mil
The presence of both phosphorus and nitrogen atoms offers opportunities for creating materials with interesting electronic and photophysical properties. For instance, related P-N heterocyclic systems, such as azaphosphinines, have been investigated for their applications in cellular imaging and as components of supramolecular structures. sciprofiles.comuoregon.edu The exploration of this compound in this context could lead to the development of novel sensors, emitters, or charge-transport materials. The synthesis of materials containing this moiety could be achieved through polymerization of functionalized azaphosphirene precursors or by grafting the heterocycle onto existing polymer backbones.
Studies on Redox Behavior and Electrochemistry of Azaphosphirene Systems
Electrochemical studies, such as cyclic voltammetry, could provide valuable insights into the oxidation and reduction potentials of this compound and its derivatives. beilstein-journals.orgnih.gov This information would be crucial for designing new redox-active materials or for developing electrosynthetic methods for the construction of complex molecules. nih.govresearchgate.netacs.org The P(III)/P(V) redox couple is a known feature in organophosphorus chemistry and could be a key aspect of the electrochemical behavior of this system. mit.edu
Table 2: Potential Electrochemical Investigations of this compound
| Technique | Information Gained | Potential Applications |
| Cyclic Voltammetry | Oxidation and reduction potentials, reversibility | Redox-active materials, electrosynthesis |
| Controlled Potential Electrolysis | Products of redox reactions, reaction mechanisms | Synthetic methodology |
| Spectroelectrochemistry | Identification of redox intermediates | Mechanistic understanding |
| Computational Modeling | Prediction of redox potentials, electronic structure | Design of new materials |
Interdisciplinary Applications and Theoretical Advances
The unique structure of this compound also invites theoretical and computational investigations. Quantum chemical calculations can provide a deeper understanding of its bonding, electronic structure, and reactivity. researchgate.net Such studies can predict the outcomes of reactions, elucidate reaction mechanisms, and guide the design of new experiments.
Beyond fundamental chemistry, the interdisciplinary applications of this compound and its derivatives could be extensive. In medicinal chemistry, organophosphorus compounds have found use as therapeutic agents. unibo.itresearchgate.net The biological activity of novel P-N heterocycles derived from this compound could be a fruitful area of research. In materials science, the development of smart materials and nanocomposites could benefit from the unique properties imparted by this heterocyclic unit. oylex.com.ng The continued exploration of this fascinating molecule will undoubtedly lead to new scientific discoveries and technological innovations.
Q & A
Basic: What are the standard synthetic protocols for 3-Methyl-2H-azaphosphirene?
Answer: The synthesis typically involves reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine derivatives in tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) is used to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing precise bond lengths and angles (e.g., P–N bond distances ~1.65–1.70 Å). Computational methods like MP2/6-31+G(d) or MP4/6-31G(2df,p) validate geometric parameters and electronic properties .
Advanced: How can researchers resolve discrepancies between computational and experimental data for this compound?
Answer: Benchmark computational methods (e.g., MP2 vs. MP4) against experimental SC-XRD data to identify systematic errors. Validate electron density distributions using QTAIM (Quantum Theory of Atoms in Molecules) or Hirshfeld surface analysis. Cross-check vibrational spectra (IR/Raman) with DFT calculations .
Advanced: What challenges arise in handling this compound due to its reactivity?
Answer: The compound’s air sensitivity necessitates inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes). Side reactions with moisture or oxygen require real-time monitoring via NMR or mass spectrometry. Stabilization strategies include low-temperature storage (−20°C) or coordination with Lewis acids .
Advanced: What are the dominant ring-opening pathways of this compound, and how are they studied?
Answer: Ring-opening reactions with electrophiles (e.g., alkyl halides) proceed via nucleophilic attack at phosphorus. Mechanistic insights are obtained through kinetic studies (UV-Vis monitoring) and computational modeling (e.g., transition state analysis at the MP2 level). Products are characterized via ³¹P NMR .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer: Key methods include:
- ³¹P NMR : Detects phosphorus environments (δ ~0–50 ppm).
- X-ray crystallography : Resolves stereochemistry and ring strain.
- IR spectroscopy : Identifies P–N stretching modes (~800–1000 cm⁻¹) .
Advanced: How does the stability of this compound vary under thermal or photolytic conditions?
Answer: Thermal stability is assessed via differential scanning calorimetry (DSC), revealing decomposition temperatures (Td ~150–200°C). Photolytic degradation is studied using UV irradiation coupled with HPLC-MS to track byproduct formation .
Basic: What purification methods are effective for isolating this compound?
Answer: Column chromatography with silica gel (eluent: hexane/ethyl acetate) removes unreacted precursors. Recrystallization from THF/hexane mixtures yields high-purity crystals suitable for SC-XRD .
Advanced: How do computational studies elucidate the electronic properties of this compound?
Answer: Frontier molecular orbital (FMO) analysis at the MP2/6-31+G(d) level reveals HOMO-LUMO gaps (~4–5 eV), indicating moderate reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between P and adjacent atoms .
Advanced: What role does this compound play in designing phosphorus-containing catalysts?
Answer: Its strained ring system enhances ligand flexibility in transition-metal complexes (e.g., Pd or Ru). Catalytic activity in cross-coupling reactions is optimized by modifying substituents on the azaphosphirene ring, guided by DFT-based mechanistic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
